Cas no 852702-44-4 (2-(2-Furylmethyl)amino-5-nitrobenzonitrile)

2-(2-Furylmethyl)amino-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-((Furan-2-ylmethyl)amino)-5-nitrobenzonitrile
- 2-(furan-2-ylmethylamino)-5-nitrobenzonitrile
- AKOS000321556
- ALBB-004887
- 2-[(furan-2-ylmethyl)amino]-5-nitrobenzonitrile
- 852702-44-4
- SR-01000067540
- LS-01804
- CS-0270950
- SR-01000067540-1
- STK501355
- Z31192287
- AB00979841-01
- 2-[(2-furylmethyl)amino]-5-nitrobenzonitrile
- MFCD06679099
- 2-{[(furan-2-yl)methyl]amino}-5-nitrobenzonitrile
- H23617
- 2-(2-Furylmethyl)amino-5-nitrobenzonitrile
-
- インチ: InChI=1S/C12H9N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h1-6,14H,8H2
- InChIKey: GWQOVKBNYCXJHC-UHFFFAOYSA-N
- SMILES: C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
計算された属性
- 精确分子量: 243.06439116g/mol
- 同位素质量: 243.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 346
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 94.8Ų
2-(2-Furylmethyl)amino-5-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F254250-1000mg |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile |
852702-44-4 | 1g |
$ 480.00 | 2022-06-05 | ||
abcr | AB405089-500 mg |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile |
852702-44-4 | 500MG |
€195.40 | 2023-02-20 | ||
abcr | AB405089-5 g |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile |
852702-44-4 | 5 g |
€656.50 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341620-5g |
2-((Furan-2-ylmethyl)amino)-5-nitrobenzonitrile |
852702-44-4 | 97% | 5g |
¥6038.00 | 2024-07-28 | |
Ambeed | A176857-5g |
2-((Furan-2-ylmethyl)amino)-5-nitrobenzonitrile |
852702-44-4 | 97% | 5g |
$532.0 | 2024-04-17 | |
abcr | AB405089-1 g |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile |
852702-44-4 | 1 g |
€239.00 | 2023-07-19 | ||
Chemenu | CM526366-1g |
2-((Furan-2-ylmethyl)amino)-5-nitrobenzonitrile |
852702-44-4 | 97% | 1g |
$176 | 2023-02-01 | |
abcr | AB405089-1g |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile; . |
852702-44-4 | 1g |
€237.00 | 2025-02-13 | ||
abcr | AB405089-5g |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile; . |
852702-44-4 | 5g |
€637.00 | 2025-02-13 | ||
A2B Chem LLC | AI98086-1g |
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile |
852702-44-4 | >95% | 1g |
$439.00 | 2024-04-19 |
2-(2-Furylmethyl)amino-5-nitrobenzonitrile 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-(2-Furylmethyl)amino-5-nitrobenzonitrileに関する追加情報
Comprehensive Overview of 2-(2-Furylmethyl)amino-5-nitrobenzonitrile (CAS No. 852702-44-4): Properties, Applications, and Research Insights
2-(2-Furylmethyl)amino-5-nitrobenzonitrile, identified by its CAS number 852702-44-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile derivative features a unique molecular structure combining a furylmethyl group and a nitrobenzonitrile moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its chemical properties, including solubility in polar solvents and stability under controlled conditions, render it valuable for drug discovery and material science applications.
In recent years, the demand for nitroaromatic compounds like 2-(2-Furylmethyl)amino-5-nitrobenzonitrile has surged due to their role in developing antimicrobial agents and anticancer drugs. Researchers highlight its potential as a scaffold for kinase inhibitors, aligning with trends in precision medicine. The compound’s furyl group contributes to enhanced binding affinity in target proteins, a feature exploited in structure-activity relationship (SAR) studies.
From an industrial perspective, CAS 852702-44-4 is often utilized in high-throughput screening libraries. Its nitrile functionality allows further derivatization, enabling the creation of heterocyclic compounds with improved pharmacokinetic profiles. Environmental considerations are also addressed, as modern synthetic routes emphasize green chemistry principles to minimize waste during production.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are critical for characterizing 2-(2-Furylmethyl)amino-5-nitrobenzonitrile. Purity thresholds (>98%) are strictly maintained to ensure reproducibility in biological assays. Storage recommendations typically include protection from light and moisture, underscoring the compound’s sensitivity to hydrolytic degradation.
Emerging applications include its use in fluorescent probes for cellular imaging, leveraging the nitro group’s electron-withdrawing properties. Additionally, computational studies (molecular docking) predict its interactions with enzyme active sites, accelerating hit-to-lead optimization in drug development pipelines.
For researchers sourcing 852702-44-4, suppliers often provide technical data sheets detailing safety protocols and handling guidelines. Regulatory compliance (e.g., REACH) is emphasized to meet global standards. As interest grows in small-molecule therapeutics, this compound’s role in medicinal chemistry is expected to expand, driven by innovations in combinatorial synthesis and AI-driven drug design.
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